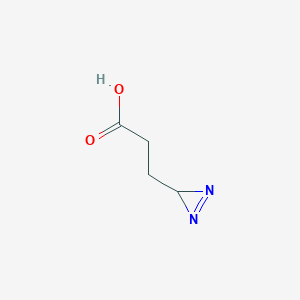

3-(3H-diazirin-3-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3H-Diazirine-3-propanoic acid is a chemical compound with the molecular formula C4H6N2O2 and a molecular weight of 114.1 g/mol . It is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is known for its photo-reactive properties, making it useful in various scientific applications.

Mécanisme D'action

Target of Action

It is known that this compound is used as achemical probe in biological studies . When appended to a ligand or pharmacophore, it allows for UV light-induced covalent modification of a biological target .

Mode of Action

3-(3H-diazirin-3-yl)propanoic acid is a trifunctional building block that contains a light-activated diazirine, an alkyne tag, and a carboxylic acid synthetic handle . When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target . This interaction with its targets leads to changes that can be studied for downstream applications via the alkyne tag .

Biochemical Pathways

It is used in chemical biology experiments to discover optimal probes . Therefore, the affected pathways and their downstream effects would depend on the specific ligand or pharmacophore to which the compound is appended.

Pharmacokinetics

As a research compound, it is primarily used in vitro for chemical biology experiments

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biological target being studied. As a chemical probe, it allows for the study of protein-protein interactions and protein-ligand interactions . The UV light-induced covalent modification of the target can provide valuable insights into the function and behavior of the target in a biological context .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s activity is dependent on UV light exposure . Additionally, factors such as temperature, pH, and the presence of other biological molecules could potentially influence its action.

Analyse Biochimique

Biochemical Properties

The 3-(3H-diazirin-3-yl)propanoic acid is a light-activated compound . When exposed to ultraviolet light, it undergoes a photochemical reaction . This property makes it a valuable tool in biochemical studies, particularly in the investigation of protein-protein and protein-ligand interactions . The specific enzymes, proteins, and other biomolecules that this compound interacts with are not mentioned in the available resources.

Cellular Effects

Given its role as a photo-crosslinking agent, it can be inferred that it may influence cell function by forming covalent bonds with cellular biomolecules upon UV light activation .

Molecular Mechanism

The molecular mechanism of this compound involves its transformation under UV light. The compound can form covalent bonds with nearby biomolecules upon UV light activation . This allows it to create a ‘snapshot’ of the molecular interactions at the moment of irradiation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Diazirine-3-propanoic acid typically involves the formation of the diazirine ring followed by the introduction of the propanoic acid moiety. One common method involves the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of 3H-Diazirine-3-propanoic acid may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

3H-Diazirine-3-propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the diazirine ring to other nitrogen-containing functional groups.

Substitution: The diazirine ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other nitrogen-containing compounds .

Applications De Recherche Scientifique

3H-Diazirine-3-propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a photo-crosslinking agent in the synthesis of complex molecules.

Biology: The compound is employed in photoaffinity labeling to study protein interactions and identify binding sites.

Medicine: It is used in the development of diagnostic tools and therapeutic agents.

Industry: The compound finds applications in the production of advanced materials and chemical probes

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(3-Methyl-3H-diazirin-3-yl)propanoic acid: Similar in structure but with a methyl group attached to the diazirine ring.

3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid: Contains an additional but-3-yn-1-yl group.

3H-Diazirine-3,3-dipropanoic acid: Features two propanoic acid groups attached to the diazirine ring

Uniqueness

3H-Diazirine-3-propanoic acid is unique due to its specific structure, which allows for efficient photo-crosslinking and the formation of stable covalent bonds with target molecules. This makes it particularly valuable in applications requiring precise molecular interactions and labeling .

Activité Biologique

3-(3H-diazirin-3-yl)propanoic acid, also known as 3MDZ, is a diazirine derivative that has garnered attention in biochemical research due to its unique photoreactive properties. Upon exposure to ultraviolet (UV) light, this compound forms highly reactive intermediates, enabling it to participate in various biological interactions, particularly in protein labeling and cross-linking studies.

- Molecular Formula : C5H8N2O2

- Molecular Weight : 128.13 g/mol

- CAS Number : 25055-86-1

- Structure : The compound features a diazirine functional group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to undergo photolysis when exposed to UV light, generating singlet carbene species. These reactive intermediates can covalently bond with nucleophilic sites on proteins, leading to the formation of stable cross-links. This property is particularly useful in studying protein interactions and dynamics within cellular environments.

Applications in Research

- Protein Labeling : The compound is widely used as a probe for labeling proteins in live cells. Its ability to form covalent bonds allows researchers to track protein localization and interactions.

- Cross-Linking Studies : 3MDZ can be employed in cross-linking experiments to stabilize transient protein complexes, facilitating the study of protein-protein interactions.

- Fluorescence Studies : As a fluorophore, it can be utilized in fluorescence microscopy to visualize cellular processes.

Study on Protein Interactions

A notable study demonstrated the use of this compound in mapping protein-protein interactions in cancer cells. The researchers utilized UV light to activate the diazirine, allowing for the identification of interaction partners of a specific oncogene product. The results indicated that this compound could effectively label proteins involved in tumorigenesis, providing insights into cancer biology.

Cross-Linking Efficacy

In another experiment, the efficacy of 3MDZ as a cross-linker was assessed by comparing it with traditional cross-linking agents. The study found that this compound produced more stable and specific cross-links under physiological conditions, highlighting its potential as a superior tool for studying complex biological systems.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C5H8N2O2 |

| Molecular Weight | 128.13 g/mol |

| CAS Number | 25055-86-1 |

| Photochemical Reactivity | Forms reactive carbenes upon UV exposure |

| Application | Description |

|---|---|

| Protein Labeling | Tracks protein localization and interactions |

| Cross-Linking | Stabilizes transient protein complexes |

| Fluorescence Studies | Visualizes cellular processes |

Propriétés

IUPAC Name |

3-(3H-diazirin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c7-4(8)2-1-3-5-6-3/h3H,1-2H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTAAFAABLOIJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1N=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.